Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate
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Overview
Description
Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate is a chemical compound with the molecular formula C14H19NO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropyl ring and a benzylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate typically involves the reaction of benzylamine with a cyclopropyl derivative under specific conditions. One common method includes the use of ethyl 2-bromoacetate as a starting material, which reacts with benzylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in ethanol under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl ring provides structural rigidity, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(benzylamino)acetate: Similar structure but lacks the cyclopropyl ring.
N-Benzylglycine ethyl ester: Another related compound with a similar functional group but different overall structure.
Uniqueness
Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical and physical properties. This structural feature enhances the compound’s stability and reactivity compared to its analogs .
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
ethyl 2-[1-(benzylamino)-2-methylcyclopropyl]acetate |
InChI |
InChI=1S/C15H21NO2/c1-3-18-14(17)10-15(9-12(15)2)16-11-13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3 |
InChI Key |
ZMPTWLMYFFFGNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CC1C)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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